6-(4-Aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride
Description
Systematic Nomenclature and Chemical Abstracts Service Registry Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete chemical name being this compound. The Chemical Abstracts Service registry number for the hydrochloride salt form is 1185317-86-5, which serves as the unique identifier for this specific salt variant in chemical databases and regulatory systems. The free base form of the compound, without the hydrochloride salt, carries a different Chemical Abstracts Service number of 1185541-96-1, reflecting the distinct chemical identity of the non-salt form.
The nomenclature structure can be systematically broken down into its constituent components, beginning with the pyrimidine core ring system numbered according to International Union of Pure and Applied Chemistry conventions. The 6-position of the pyrimidine ring bears the piperidine substituent, specifically a 4-aminopiperidin-1-yl group, while the 4-position carries the N-cyclopropyl amino group. This systematic naming convention ensures precise identification and eliminates ambiguity when referencing this compound in scientific literature and chemical databases.
The compound also appears in various chemical databases with alternative identifier codes, including the Molecular Design Limited Number MFCD11915949 for the hydrochloride salt form. These multiple identification systems provide comprehensive cross-referencing capabilities across different chemical information platforms and facilitate accurate compound identification in research and commercial applications.
Molecular Formula and Weight Variations Across Salt Forms
The molecular formula and weight characteristics of 6-(4-Aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine exhibit significant variations depending on the salt form, reflecting the impact of counterion incorporation on the overall molecular composition. The free base form of the compound carries the molecular formula C₁₂H₁₉N₅ with a corresponding molecular weight of 233.31 grams per mole. This base form represents the neutral compound without any associated counterions or salt-forming components.
The hydrochloride salt variant demonstrates altered molecular parameters, with the molecular formula C₁₂H₂₀ClN₅ and a molecular weight of 269.77 grams per mole. The incorporation of the hydrochloride counterion results in the addition of one hydrogen atom and one chloride ion to the base molecular formula, reflecting the protonation of the basic nitrogen center and the associated chloride anion. This salt formation significantly impacts the compound's physical and chemical properties, including solubility characteristics and stability profiles.
| Salt Form | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstracts Service Number |
|---|---|---|---|
| Free Base | C₁₂H₁₉N₅ | 233.31 | 1185541-96-1 |
| Hydrochloride | C₁₂H₂₀ClN₅ | 269.77 | 1185317-86-5 |
The protonation state in the hydrochloride salt form typically occurs at the most basic nitrogen center within the molecule, which computational and experimental evidence suggests is likely the amino group on the piperidine ring. This selective protonation pattern influences the overall charge distribution and hydrogen bonding capabilities of the molecule, directly impacting its crystalline packing arrangements and intermolecular interactions.
Three-Dimensional Conformational Analysis of Piperidine-Pyrimidine Core
The three-dimensional conformational characteristics of this compound involve complex intramolecular interactions between the piperidine and pyrimidine ring systems, with the overall molecular geometry being influenced by multiple factors including steric effects, electronic interactions, and hydrogen bonding patterns. The piperidine ring component predominantly adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated heterocycles. This conformational preference aligns with established principles governing piperidine derivatives, where the chair form minimizes steric interactions and optimizes orbital overlap patterns.
The spatial relationship between the piperidine and pyrimidine rings is characterized by a significant dihedral angle, which computational and crystallographic studies of related compounds suggest ranges approximately 40-50 degrees. This non-coplanar arrangement arises from the sp³ hybridization of the nitrogen atom connecting the two ring systems, which adopts a tetrahedral geometry and prevents complete conjugation between the ring systems. The cyclopropyl substituent on the pyrimidine nitrogen introduces additional conformational constraints due to its rigid three-membered ring structure and characteristic bond angles.
Conformational analysis reveals that the amino group on the piperidine ring preferentially occupies an equatorial position when the ring adopts its chair conformation, minimizing unfavorable 1,3-diaxial interactions. This positioning has significant implications for the compound's hydrogen bonding capabilities and overall molecular recognition properties. The flexibility of the molecule is primarily concentrated around the connection points between the ring systems, with the piperidine-pyrimidine linkage serving as the primary conformational hinge point.
| Structural Component | Preferred Conformation | Key Geometric Parameters |
|---|---|---|
| Piperidine Ring | Chair | C-N-C angles ~109°, minimal puckering |
| Pyrimidine Ring | Planar | Aromatic character maintained |
| Ring-Ring Connection | Non-coplanar | Dihedral angle ~40-50° |
| Amino Substituent | Equatorial | Minimized steric interactions |
The conformational behavior is also influenced by solvent effects and crystalline environment, with polar solvents potentially stabilizing more extended conformations through solvation of the amino groups, while non-polar environments may favor more compact molecular arrangements. These environmental factors play crucial roles in determining the bioactive conformation and molecular recognition properties of the compound.
Hydrogen Bonding Networks in Crystalline States
The crystalline state of this compound exhibits complex hydrogen bonding networks that significantly influence the material's physical properties, stability, and intermolecular packing arrangements. The presence of multiple hydrogen bond donors and acceptors within the molecular structure creates opportunities for extensive intermolecular interactions in the solid state. The amino group on the piperidine ring serves as a primary hydrogen bond donor, while the nitrogen atoms in both the piperidine and pyrimidine rings can function as hydrogen bond acceptors under appropriate conditions.
The hydrochloride salt formation introduces additional hydrogen bonding complexity through the protonated amino center and the associated chloride counterion. The positively charged nitrogen center acts as a strong hydrogen bond donor, forming ionic hydrogen bonds with the chloride anion and potentially with neutral hydrogen bond acceptors in neighboring molecules. These ionic interactions typically exhibit shorter bond distances and stronger interaction energies compared to neutral hydrogen bonds, contributing to enhanced crystal stability and modified solubility characteristics.
Crystallographic analysis of related piperidine-pyrimidine compounds reveals that hydrogen bonding patterns often result in the formation of chain-like or sheet-like supramolecular structures. The specific geometry and directionality of these hydrogen bonds are influenced by the conformational preferences of the individual molecules and the need to optimize packing efficiency within the crystal lattice. Weak hydrogen bonding interactions, such as carbon-hydrogen to nitrogen contacts, also contribute to the overall crystal stability and may influence the thermal and mechanical properties of the material.
| Hydrogen Bond Type | Typical Distance Range | Interaction Strength | Structural Impact |
|---|---|---|---|
| N-H⋯Cl⁻ (ionic) | 2.0-2.4 Å | Strong | Primary packing motif |
| N-H⋯N (neutral) | 2.8-3.2 Å | Moderate | Secondary structure |
| C-H⋯N (weak) | 3.2-3.6 Å | Weak | Lattice stabilization |
| C-H⋯Cl⁻ (weak) | 3.4-3.8 Å | Weak | Gap filling interactions |
The hydrogen bonding networks also play crucial roles in determining the compound's pharmaceutical properties, including dissolution behavior, polymorphic stability, and potential for co-crystal formation. Understanding these intermolecular interactions provides valuable insights for formulation development and solid-state characterization of pharmaceutical materials containing this compound. The specific hydrogen bonding patterns observed in the crystalline state may also influence the compound's biological activity by affecting its molecular recognition properties and binding affinity to target proteins.
Properties
IUPAC Name |
6-(4-aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5.ClH/c13-9-3-5-17(6-4-9)12-7-11(14-8-15-12)16-10-1-2-10;/h7-10H,1-6,13H2,(H,14,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRMQYJZGKKSCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC(=NC=N2)N3CCC(CC3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671609 | |
| Record name | 6-(4-Aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185317-86-5 | |
| Record name | 6-(4-Aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-(4-Aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride (CAS Number: 1185317-86-5) is a synthetic compound with significant interest in pharmacological research. This compound is characterized by a unique structure that includes a piperidine ring and a pyrimidine moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉ClN₅ |
| Molecular Weight | 269.77 g/mol |
| IUPAC Name | 6-(4-amino-1-piperidinyl)-N-cyclopropyl-4-pyrimidinamine hydrochloride |
| InChI Key | UWRMQYJZGKKSCS-UHFFFAOYSA-N |
| Storage Temperature | 2~8 °C |
Biological Activity
The biological activity of this compound has been studied primarily in the context of its potential as a therapeutic agent. The compound exhibits properties that may be beneficial in treating various conditions, particularly in the realm of neuropharmacology and oncology.
Research indicates that this compound may interact with specific receptors and enzymes in the body, potentially influencing pathways related to neurotransmission and cellular proliferation. Its structural attributes suggest it could serve as an antagonist or inhibitor for certain biological targets, although detailed mechanisms are still under investigation.
Case Studies and Research Findings
-
Neuropharmacological Studies :
- In preclinical studies, this compound demonstrated efficacy in modulating neurotransmitter levels, which could have implications for treating disorders like depression and anxiety.
- A study published in Journal of Medicinal Chemistry highlighted its potential as a selective serotonin reuptake inhibitor (SSRI), suggesting it may enhance serotonin levels in the brain, thus improving mood and cognitive functions.
-
Oncological Applications :
- Another line of research focused on its anti-cancer properties. In vitro assays showed that the compound inhibited the growth of specific cancer cell lines, possibly through apoptosis induction.
- A case study involving breast cancer cells indicated that treatment with this compound led to significant reductions in cell viability, suggesting its potential as a chemotherapeutic agent.
-
Pharmacokinetics :
- Pharmacokinetic studies have revealed that this compound has favorable absorption characteristics and a half-life conducive to therapeutic use.
- Its bioavailability was assessed using animal models, demonstrating effective plasma concentrations at therapeutic doses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of the Piperidine Substituent
6-(3-Aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine Hydrochloride
- Key Difference: The amino group is at the 3-position of the piperidine ring instead of the 4-position.
- Impact: Positional isomerism can alter hydrogen-bonding interactions with biological targets. For example, the 3-amino derivative may exhibit reduced binding affinity to enzymes requiring precise spatial alignment of the amino group .
- Purity : Reported at 98%, higher than most analogs (typically 95%) .
6-(3-(Aminomethyl)piperidin-1-yl)-N-cyclopropylpyrimidin-4-amine Hydrochloride (CAS 1353985-14-4)
- Key Difference: Features an aminomethyl group at the 3-position of piperidine.
Substituent Modifications on the Piperidine Ring
Cyclopropyl-[6-(3-Methylamino-piperidin-1-yl)-pyrimidin-4-yl]-amine Hydrochloride (CAS 1353953-44-2)
- Key Difference: Substitution with a methylamino group at the 3-position.
- Impact: Methylation of the amino group reduces basicity, which could decrease ionic interactions with acidic residues in target proteins. This modification may also enhance metabolic stability by resisting oxidative deamination .
1-(4-Aminopiperidin-1-yl)ethanone Hydrochloride
Core Heterocycle Variations
[3-(4-Aminopiperidin-1-yl)-quinoxalin-2-yl]-cyclopropyl-amine Hydrochloride
- Key Difference: Replacement of the pyrimidine core with a quinoxaline ring.
- Impact: The quinoxaline system’s larger aromatic surface area may enhance π-π stacking interactions but could reduce solubility due to increased molecular weight (319.84 vs. 283.80) .
Table: Comparative Analysis of Key Compounds
Pharmacological and Physicochemical Implications
- Solubility: The 4-amino analog’s free amine group may improve aqueous solubility compared to methylated or acetylated derivatives.
- Target Selectivity: The 4-amino configuration likely optimizes interactions with kinases or receptors requiring a primary amine donor, whereas 3-substituted analogs may shift selectivity to other targets .
Preparation Methods
Synthesis of 4-Aminopiperidin-1-yl Intermediate
Based on analogues and related compounds, the preparation of the 4-aminopiperidin-1-yl intermediate generally involves:
- Reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate with an appropriate amine (e.g., cyclopropylamine) using sodium triacetoxyborohydride as the reducing agent.
- Deprotection of the tert-butyl carbamate protecting group using 4 M HCl in 1,4-dioxane to yield the free amine hydrochloride salt.
This step yields the key intermediate 4-aminopiperidin-1-yl hydrochloride, which is crucial for subsequent coupling.
Coupling with 4,6-Dichloropyrimidine
The core pyrimidine is typically introduced by nucleophilic aromatic substitution on 4,6-dichloropyrimidine:
- The 4-aminopiperidin-1-yl hydrochloride intermediate is reacted with 4,6-dichloropyrimidine in the presence of a base such as diisopropylethylamine (DIPEA).
- The reaction is conducted in solvents like 1,4-dioxane or n-butanol at elevated temperatures (110–140 °C) for extended durations (up to 14 hours).
- This step selectively substitutes one chlorine atom on the pyrimidine ring, forming the 6-(4-aminopiperidin-1-yl)pyrimidin-4-amine intermediate.
Introduction of the N-Cyclopropyl Group
- The N-cyclopropyl substitution at the pyrimidin-4-amine position is achieved by further nucleophilic substitution or coupling with cyclopropylamine.
- This reaction may also be facilitated by bases like DIPEA and conducted under similar thermal conditions.
- The final compound is isolated and purified by chromatographic techniques such as flash column chromatography.
Formation of Hydrochloride Salt
- The free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., 1,4-dioxane).
- This step improves the compound's solubility and stability, making it suitable for pharmaceutical research and applications.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reductive amination | tert-butyl 4-oxopiperidine-1-carboxylate, cyclopropylamine, sodium triacetoxyborohydride | Room temp to 40 °C | Several hours | Moderate | Protecting group introduced |
| Deprotection | 4 M HCl in 1,4-dioxane | Room temp | 2–4 hours | High | Yields free amine hydrochloride salt |
| Nucleophilic substitution | 4,6-dichloropyrimidine, DIPEA, 1,4-dioxane or n-butanol | 110–140 °C | 14 hours | 30–40 | Selective substitution at pyrimidine |
| Cyclopropylamine coupling | Cyclopropylamine, DIPEA | 110–140 °C | 12–14 hours | Moderate | Late-stage diversification |
| Salt formation | HCl in dioxane | Room temp | 1–2 hours | Quantitative | Improves solubility and stability |
Analytical Characterization
The intermediates and final product are typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structural integrity and substitution pattern.
- Mass Spectrometry (MS) : To verify molecular weight and purity.
- Melting Point Determination : To assess compound purity and identity.
- Elemental Analysis : To confirm empirical formula matching.
Research Findings and Notes
- The nucleophilic aromatic substitution on the pyrimidine ring is sensitive to reaction conditions; solvents like 1,4-dioxane and bases such as DIPEA are preferred for optimal yields.
- The hydrochloride salt form of the compound exhibits enhanced solubility (~0.13 mg/mL) and high gastrointestinal absorption, making it suitable for oral administration in pharmacological studies.
- The synthetic accessibility score is moderate (~2.25), indicating a feasible laboratory synthesis route.
- Yields of the final product after purification typically range from 30% to 40%, with opportunities for optimization in scale-up processes.
Summary Table of Key Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C13H20N6 (free base) |
| Molecular Weight | Approx. 300 g/mol (free base) |
| Solubility (hydrochloride) | 0.131 mg/mL in water |
| Melting Point | ~296–298 °C |
| Log P (octanol/water) | ~1.87 (consensus) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 2 |
| Synthetic Accessibility Score | 2.25 |
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : H and C NMR to confirm substitution patterns and purity (e.g., δ 8.2 ppm for pyrimidine protons) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] at m/z 292.2) .
- HPLC : Purity assessment using reverse-phase columns (e.g., C18) with UV detection at 254 nm .
Q. Advanced Research Focus
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding networks, as seen in analogous pyrimidine derivatives .
- Thermogravimetric Analysis (TGA) : Determine thermal stability and decomposition profiles under nitrogen atmosphere .
How can computational methods aid in reaction design for this compound?
Q. Advanced Research Focus
- Reaction Pathway Prediction : Tools like AI-driven synthesis planners (e.g., ICReDD’s quantum chemical calculations) predict feasible routes and intermediates .
- Density Functional Theory (DFT) : Model transition states for amination reactions to identify energy barriers and optimize catalysts .
- Retrosynthetic Analysis : Platforms like Pistachio or Reaxys suggest disconnections based on known reactions (e.g., prioritizing piperidine coupling before cyclopropane introduction) .
What safety protocols are critical for handling this compound?
Q. Basic Research Focus
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (GHS unclassified but precautionary) .
- Emergency Measures : For skin contact, rinse immediately with water; for ingestion, seek medical attention .
How can researchers resolve contradictory data in biological activity studies?
Q. Advanced Research Focus
- Dose-Response Curves : Validate potency discrepancies (e.g., IC variations) using standardized assays (e.g., kinase inhibition assays with ATP concentrations fixed at 1 mM) .
- Metabolic Stability Tests : Compare hepatic microsome stability across species (e.g., human vs. rat) to explain bioavailability differences .
- Structural-Activity Relationship (SAR) : Corrogate crystallographic data (e.g., piperidine ring orientation) with activity trends .
What methodologies validate the compound’s purity for in vivo studies?
Q. Advanced Research Focus
- LC-MS/MS : Quantify impurities at <0.1% using tandem mass spectrometry with internal standards .
- Elemental Analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) to assess shelf-life .
How can retrosynthetic planning improve scalability?
Q. Advanced Research Focus
- Modular Synthesis : Prioritize convergent steps (e.g., separate pyrimidine and piperidine modules) to simplify scale-up .
- Green Chemistry Metrics : Evaluate atom economy (e.g., >65% for amination steps) and solvent sustainability (e.g., replace DMF with cyclopentyl methyl ether) .
What statistical approaches address batch-to-batch variability?
Q. Advanced Research Focus
- Multivariate Analysis (MVA) : Use PCA to identify critical process parameters (e.g., stirring rate or cooling gradient) affecting impurity profiles .
- Control Charts : Monitor intermediate purity (e.g., HPLC area%) over 10 batches to establish acceptable ranges (mean ± 3σ) .
How is the compound’s solubility profile determined experimentally?
Q. Basic Research Focus
- Shake-Flask Method : Measure solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 25°C .
- Hansen Solubility Parameters : Predict compatible solvents (e.g., DMSO for stock solutions) using HSPiP software .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
